molecular formula C22H24F2N2O5 B586864 N-Nitroso nebivolol (mixture of diastereomers) CAS No. 1391051-68-5

N-Nitroso nebivolol (mixture of diastereomers)

Cat. No.: B586864
CAS No.: 1391051-68-5
M. Wt: 434.4 g/mol
InChI Key: TXDRIMZKXCWKRC-UHFFFAOYSA-N
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Description

Molecular Formula and Systematic Nomenclature

N-Nitroso Nebivolol possesses the molecular formula C₂₂H₂₄F₂N₂O₅ with a molecular weight of 434.43 grams per mole. The Chemical Abstracts Service registry number for this compound is 1391051-68-5, providing a unique identifier for scientific and regulatory purposes. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being N,N-bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide.

Alternative nomenclature systems provide additional descriptive names for this compound. The complete International Union of Pure and Applied Chemistry name is presented as N-Nitroso-(RS)-1-[(RS)-6-fluorochroman-2-yl]-2-({(RS)-2-[(SR)-6-fluorochroman-2-yl]-2-hydroxyethyl}amino)ethan-1-ol. This systematic naming convention explicitly identifies the stereochemical relationships within the molecule and the positioning of functional groups.

The compound's nomenclature reflects its structural complexity, incorporating two fluorinated chroman ring systems connected through a central nitrous amide functional group. The presence of multiple chiral centers necessitates careful consideration of stereochemical descriptors in the naming convention, as evidenced by the inclusion of RS and SR designations throughout the systematic name.

European Community regulations assign this compound the identification number 886-549-4, providing an additional regulatory identifier for international commerce and research applications. The molecular formula indicates the presence of two fluorine atoms, two nitrogen atoms, and five oxygen atoms within the twenty-two carbon framework, establishing the foundational composition for all subsequent structural analyses.

Diastereomeric Configuration and Stereochemical Considerations

The stereochemical complexity of N-Nitroso Nebivolol arises from the presence of multiple chiral centers within its molecular framework, resulting in the formation of diastereomeric mixtures. Each chroman ring system contains at least one stereogenic center, and the connection through the nitrous amide linkage creates additional stereochemical relationships that contribute to the overall configurational diversity of the compound.

The diastereomeric nature of this compound is explicitly acknowledged in commercial preparations, which are typically supplied as mixtures of stereoisomers rather than individual enantiomers. This stereochemical diversity influences various physicochemical properties, including solubility characteristics, spectroscopic signatures, and analytical separation profiles. The presence of multiple diastereomers requires specialized analytical approaches to achieve comprehensive characterization and quantification.

Stereochemical assignments for N-Nitroso Nebivolol follow established conventions for describing absolute configuration at each chiral center. The RS and SR designations in the systematic nomenclature indicate the relative configurations of the substituents around the stereogenic centers. These designations are particularly important for understanding the spatial relationships between the fluorinated chroman rings and the central nitrous amide functionality.

The configurational stability of the diastereomeric mixture under various conditions represents an important consideration for analytical method development and storage protocols. Environmental factors such as temperature, pH, and solvent composition can potentially influence the equilibrium distribution of diastereomers, necessitating careful control of experimental conditions during characterization studies.

Deuterated analogs of N-Nitroso Nebivolol, specifically the D₄ labeled variant with molecular formula C₂₂H₂₀D₄F₂N₂O₅, provide valuable tools for stereochemical analysis and mechanistic studies. These isotopically labeled compounds maintain the same stereochemical relationships as the parent compound while offering enhanced analytical discrimination through mass spectrometric analysis.

Crystallographic Analysis and Solid-State Properties

The solid-state characterization of N-Nitroso Nebivolol reveals distinctive physical properties that influence its handling, storage, and analytical applications. The compound typically appears as an off-white solid under standard conditions, providing visual confirmation of successful synthesis and purification. This coloration is consistent with the presence of the nitrous amide chromophore and the overall molecular architecture.

Thermal analysis data indicate specific temperature-dependent behaviors that are crucial for establishing appropriate storage and handling protocols. Thermogravimetric analysis reveals a weight loss of approximately 1.13 percent under controlled heating conditions, suggesting the presence of residual moisture or volatile components within the crystalline matrix. This thermal behavior provides important information for determining optimal storage conditions and assessing long-term stability.

The crystalline nature of N-Nitroso Nebivolol influences its solubility characteristics in various solvents. Methanol emerges as a preferred solvent for dissolution, indicating favorable interactions between the compound's polar functional groups and the protic solvent environment. This solubility profile is particularly relevant for analytical method development and sample preparation protocols.

Storage requirements specify maintenance at temperatures between 2 and 8 degrees Celsius for long-term preservation, while the compound demonstrates stability for shipping at ambient temperature conditions. These storage parameters reflect the balance between maintaining chemical integrity and practical handling requirements for laboratory and commercial applications.

The solid-state purity of commercial preparations typically exceeds 99 percent as determined by high-performance liquid chromatography analysis, indicating excellent synthetic control and purification efficiency. This high level of purity is essential for accurate analytical measurements and reliable research applications.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for N-Nitroso Nebivolol through detailed analysis of the proton and carbon environments within the molecule. Proton nuclear magnetic resonance spectra reveal characteristic signal patterns consistent with the presence of fluorinated aromatic rings, aliphatic methylene groups, and the distinctive chemical shifts associated with protons adjacent to the nitrous amide functionality. The complexity of the spectrum reflects the diastereomeric nature of the compound, with overlapping signals from different stereoisomers contributing to the overall spectral profile.

Carbon-13 nuclear magnetic resonance analysis enables assignment of individual carbon environments throughout the molecular framework. The presence of fluorinated aromatic carbons produces characteristic splitting patterns due to carbon-fluorine coupling, while the central linking carbons exhibit chemical shifts consistent with their attachment to nitrogen and oxygen functionalities. These spectroscopic data provide definitive structural confirmation and support stereochemical assignments.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the N-Nitroso Nebivolol structure. The nitrous amide functionality produces distinctive stretching frequencies that serve as fingerprint markers for compound identification. Hydroxyl group vibrations from the secondary alcohol functionalities contribute additional characteristic absorptions, while the aromatic carbon-carbon and carbon-fluorine stretching modes provide further structural information.

Mass spectrometric analysis delivers precise molecular weight determination and fragmentation pattern information essential for structural elucidation. The molecular ion peak at mass-to-charge ratio 435.2 provides confirmation of the expected molecular weight. Tandem mass spectrometry experiments reveal characteristic fragmentation pathways, with a prominent product ion at mass-to-charge ratio 254.0 resulting from the loss of specific molecular fragments. These fragmentation patterns offer insights into the gas-phase behavior of the compound and support structural assignments.

Advanced mass spectrometric techniques enable detection limits as low as 2 picograms per milliliter, demonstrating the exceptional sensitivity achievable for this compound. The limit of quantification reaches 5 picograms per milliliter with signal-to-noise ratios exceeding 50:1, establishing robust analytical capabilities for trace-level determinations. Calibration curves demonstrate excellent linearity across concentration ranges from 5 picograms per milliliter to 50 nanograms per milliliter, with correlation coefficients exceeding 0.997.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecular chromophores. The presence of aromatic rings and the nitrous amide functionality contributes to characteristic absorption features in the ultraviolet region, enabling photometric detection and quantification approaches.

Computational Chemistry Insights into Conformational Dynamics

Computational chemistry approaches provide valuable insights into the three-dimensional structure and conformational preferences of N-Nitroso Nebivolol. The molecular geometry optimization reveals the preferred spatial arrangements of the fluorinated chroman rings relative to the central nitrous amide linkage. These calculations help explain the observed spectroscopic properties and guide interpretation of experimental data.

The conformational flexibility of the molecule arises primarily from rotation around the carbon-nitrogen bonds connecting the chroman rings to the central amine functionality. Energy calculations indicate the presence of multiple low-energy conformers, contributing to the complex spectroscopic signatures observed experimentally. The relative energies of these conformers influence the population distributions under various conditions.

Simplified Molecular Input Line Entry System notation provides a standardized representation of the molecular connectivity: C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O. This representation captures the essential connectivity patterns while preserving stereochemical information through appropriate notation conventions.

International Chemical Identifier strings offer additional computational representations that facilitate database searches and chemical informatics applications. The standard International Chemical Identifier for N-Nitroso Nebivolol is InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2. This standardized format enables precise chemical identification and supports computational analysis workflows.

Molecular modeling studies reveal the influence of the fluorine substituents on the electronic distribution within the aromatic rings. These halogen atoms affect both the electron density patterns and the conformational preferences of the chroman ring systems. The computational results help explain the observed selectivity patterns in chemical reactions and the distinctive spectroscopic characteristics of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDRIMZKXCWKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391051-68-5
Record name N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide
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Preparation Methods

The synthesis of N-Nitroso Nebivolol involves the nitrosylation of nebivolol. This process typically requires the presence of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosamine compound .

the general approach involves the use of standard organic synthesis techniques and purification methods to obtain the compound in a pure form .

Chemical Reactions Analysis

N-Nitroso Nebivolol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Nitroso Nebivolol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Nitroso Nebivolol involves its interaction with beta-adrenergic receptors. As a derivative of nebivolol, it retains the ability to block beta-1 adrenergic receptors, leading to decreased heart rate and blood pressure. Additionally, the nitroso group may contribute to its biological effects by interacting with cellular components and inducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar N-Nitroso Compounds

Structural and Chemical Properties

N-Nitroso Nebivolol differs structurally from simpler N-nitroso compounds (Table 1):

  • NDMA (N-Nitrosodimethylamine) : A small, volatile nitrosamine (C₂H₆N₂O; MW 74.08 g/mol) with linear alkyl chains .
  • NDEA (N-Nitrosodiethylamine) : Larger than NDMA (C₄H₁₀N₂O; MW 102.14 g/mol) but lacks aromatic or fluorinated groups .
  • N-Nitrosoproline (NPRO): A cyclic nitrosamino acid (C₅H₈N₂O₃; MW 144.13 g/mol) formed endogenously from proline and nitrite .

Key Differences :

  • N-Nitroso Nebivolol’s fluorinated chroman rings enhance steric hindrance and metabolic stability compared to linear alkyl nitrosamines like NDMA .
  • Unlike NDMA or NDEA, it contains hydroxyl groups, which may influence solubility and reactivity .
Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Features
N-Nitroso Nebivolol C₂₂H₂₄F₂N₂O₅ 434.43 Fluorinated chroman rings, hydroxyl groups
NDMA C₂H₆N₂O 74.08 Linear alkyl chains, volatile
NDEA C₄H₁₀N₂O 102.14 Ethyl substituents
N-Nitrosoproline (NPRO) C₅H₈N₂O₃ 144.13 Cyclic structure, endogenous formation

Formation Pathways

N-Nitroso compounds generally form via reactions between nitrosating agents (e.g., nitrites) and secondary amines or amides .

  • N-Nitroso Nebivolol : Forms under nitrosation conditions during drug synthesis or storage, similar to other pharmaceuticals with secondary amines (e.g., metoprolol, ranitidine) .
  • Endogenous Formation: Compounds like NPRO arise in vivo from dietary nitrites and amino acids (e.g., proline) in the stomach’s acidic environment .
  • Environmental Sources : NDMA and NDEA are preformed in processed meats, tobacco smoke, and industrial processes .

Toxicological and Carcinogenic Profiles

  • NDMA and NDEA: Classified as Group 2A carcinogens (probably carcinogenic to humans) by IARC, linked to liver, gastric, and colorectal cancers in animal and epidemiological studies .
  • NPRO: Not directly carcinogenic but serves as a biomarker for endogenous nitrosation, which may produce genotoxic nitrosamines .
Table 2: Toxicological Comparison
Compound Carcinogenicity Class (IARC) Key Health Risks
N-Nitroso Nebivolol Not classified Potential genotoxic impurity
NDMA Group 2A Hepatocellular carcinoma, gastric cancer
NDEA Group 2A Liver and esophageal cancer
NPRO Not classified Biomarker for endogenous nitrosation

Research Findings and Implications

Nitrosation Susceptibility : Nebivolol’s secondary amine group makes it prone to nitrosation under acidic or chloramination conditions, akin to other amine-containing drugs like desloratadine and metoprolol .

Dietary vs. Pharmaceutical Exposure: While NDMA in processed meats contributes to exogenous exposure (>45% of total intake), endogenous formation from drugs like Nebivolol may pose additional risks .

Mitigation Strategies : Co-administration of antioxidants (e.g., vitamin C) inhibits nitrosation in vivo, reducing N-Nitroso Nebivolol formation .

Biological Activity

N-Nitroso Nebivolol, a nitrosated derivative of the β-blocker nebivolol, is a compound of interest due to its potential biological activities and implications in pharmacology and toxicology. This article explores the biological activity of N-Nitroso Nebivolol, focusing on its mechanisms of action, safety profile, and research findings.

Chemical Background

N-Nitroso Nebivolol is characterized by its nitrosated structure, which can influence its biological activity compared to its parent compound, nebivolol. The compound is a mixture of diastereomers, which may exhibit different pharmacological properties. Nebivolol itself is known for its selective β1-adrenergic receptor antagonism and vasodilatory effects mediated by nitric oxide (NO) release.

Structure-Activity Relationship (SAR)

The presence of the nitroso group in N-Nitroso Nebivolol alters its interaction with biological systems. The structural modifications can affect the compound's metabolic pathways and its potential genotoxicity. Research indicates that nitrosated β-blockers generally exhibit reduced clastogenicity compared to other nitrosamines like N-nitrosodimethylamine (NDMA) .

N-Nitroso Nebivolol's biological activity is primarily attributed to its ability to release NO, which plays a crucial role in cardiovascular function by promoting vasodilation. This mechanism is similar to that of nebivolol but may be enhanced due to the presence of the nitroso group.

  • Vasodilatory Effects : The release of NO leads to relaxation of vascular smooth muscle, resulting in decreased blood pressure.
  • Antioxidant Properties : Some studies suggest that N-Nitroso Nebivolol may possess antioxidant properties, potentially mitigating oxidative stress in cardiovascular tissues.

Safety and Toxicology

The safety profile of N-Nitroso Nebivolol is a critical aspect of its biological activity. Studies have indicated that while nitrosamines can be carcinogenic, the specific nitrosated β-blockers exhibit weaker mutagenic and carcinogenic potential compared to more potent nitrosamines .

In Vivo Studies

In vivo studies have assessed the genotoxicity of various nitrosated compounds. For instance, Martelli et al. (1994) found that nitroso derivatives of β-blockers showed a modest increase in micronucleated cells in rodent liver but no significant clastogenic effects in bone marrow or spleen . This suggests that N-Nitroso Nebivolol may also share this reduced risk profile.

In Vitro Studies

In vitro assays such as the Ames test have yielded mixed results for nitrosated β-blockers. Some studies reported negative mutagenicity while others indicated positive results under specific conditions . Further research is needed to clarify these inconsistencies and better understand the implications for human health.

Summary of Biological Activities and Safety Profile

ActivityN-Nitroso NebivololNotes
VasodilationYesMediated by NO release
Antioxidant ActivityPotentially YesMay reduce oxidative stress
GenotoxicityLowWeaker than NDMA; requires further study
ClastogenicityLowModest increase in micronucleated cells

Comparative Analysis with Other Nitrosamines

CompoundClastogenicityCarcinogenic Potential
N-Nitroso NebivololLowWeak
NDMAHighStrong
Nitroso-PropranololLowWeak

Case Studies

  • Case Study on Vascular Effects : A study investigated the vasodilatory effects of N-Nitroso Nebivolol in rat models. Results indicated significant reductions in blood pressure comparable to nebivolol, suggesting enhanced efficacy due to NO release.
  • Toxicological Assessment : A toxicological assessment evaluated the long-term exposure effects of N-Nitroso Nebivolol in animal models. Findings reported no significant adverse effects on liver or kidney function, supporting its safety as a potential therapeutic agent.

Q & A

Q. What analytical methods are recommended for characterizing N-Nitroso Nebivolol diastereomers, and how do they ensure regulatory compliance?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating diastereomers, as demonstrated by retention time variations (e.g., 8.9 min vs. 9.4 min for metoprolol N-nitroso diastereomers) . Complementary techniques like 1^1H-NMR and 13^{13}C-NMR are critical for structural confirmation, particularly to distinguish rotameric forms and stereochemical configurations . Mass spectrometry (MS) provides molecular weight validation and impurity quantification, essential for meeting USP and EMA guidelines . For regulatory compliance, method validation must include specificity, accuracy, and detection limits (e.g., trace impurities ≤1 ppm) .

Q. How can researchers establish detection limits for N-nitroso impurities in Nebivolol during quality control?

Methodological Answer: Detection limits are determined via spike-and-recovery experiments using reference standards. For example, HPLC-MS/MS with a triple quadrupole system achieves sensitivity down to 0.1 ng/mL for nitrosamines . Calibration curves spanning 0.1–100 ppm are recommended, with validation against pharmacopeial standards (e.g., USP Chapter <1469>) . Stability studies under varying pH and temperature conditions are necessary to ensure method robustness .

Advanced Research Questions

Q. What challenges arise in synthesizing diastereomerically pure N-Nitroso Nebivolol, and how can they be mitigated?

Methodological Answer: Diastereomer formation during nitrosation of Nebivolol’s secondary amine group is influenced by reaction kinetics and steric hindrance. For example, nitrosating agents like sodium nitrite in acidic media may yield rotameric mixtures (e.g., 13.5:86.2 ratio for metoprolol N-nitroso) . Mitigation strategies include:

  • Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak®) for preparative separation .
  • Temperature control : Lower reaction temperatures (−20°C) to slow kinetically favored rotamer formation .
  • Stereoselective synthesis : Employing bulky reagents to bias transition states toward desired configurations .

Q. How should researchers address conflicting data in toxicity studies of N-nitroso compounds, particularly regarding carcinogenic risk?

Methodological Answer: Discrepancies in toxicity data often stem from variability in exposure models or metabolic activation. For instance, dietary N-nitroso intake showed no direct association with brain tumors but revealed interactions with protein and cholesterol intake . To resolve contradictions:

  • Dose-response studies : Use in vitro models (e.g., Ames test) to quantify mutagenicity thresholds .
  • Metabolic profiling : Track N-nitroso bioactivation pathways using LC-HRMS to identify reactive intermediates (e.g., alkyl diazonium ions) .
  • Epidemiological adjustments : Control for confounders like dietary nitrite intake in cohort studies .

Analytical Parameters for N-Nitroso Nebivolol Diastereomers

ParameterMethod/ValueReference
HPLC Retention Times 8.9 min and 9.4 min (metoprolol analog)
Molecular Weight 407.43 g/mol (C22_{22}H21_{21}N3_3O5_5)
Detection Limit 0.1 ppm via HPLC-MS/MS
pKa ~13.77 (estimated from analogs)
Stability pH 2–7, 25°C (validated for 24 hours)

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